molecular formula C16H10FNO3 B1334727 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione CAS No. 82585-50-0

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B1334727
CAS No.: 82585-50-0
M. Wt: 283.25 g/mol
InChI Key: KJGRSUULHMUPCR-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H10FNO3 and its molecular weight is 283.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione have been synthesized through various methods, including microwave-assisted reactions, highlighting their structural diversity and potential applications in organic synthesis (Sena et al., 2007).
  • Detailed crystal structure analysis of related compounds has provided insights into their molecular conformations, aiding in the understanding of their chemical properties and potential applications (Huang Ming-zhi et al., 2005).

Anticancer Activity

  • Isoindole-1,3(2H)-dione derivatives, including those similar to the compound , have shown significant anticancer activity. Their effectiveness varies depending on the substituents attached, indicating a potential area for developing new anticancer agents (Tan et al., 2020).

Photophysical Properties

  • The photophysical behavior of similar compounds has been studied, revealing their potential as fluorescent dyes and their sensitivity to solvent polarity. Such studies contribute to the understanding of these compounds for possible use in fluorescence-based applications (Deshmukh & Sekar, 2015).

Antimicrobial Screening

  • Certain isoindole-1,3(2H)-dione derivatives have been synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain et al., 2006).

Corrosion Inhibition

  • Derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been examined for their potential as corrosion inhibitors, showing their applicability in industrial and engineering fields (Chadli et al., 2017).

Serotonin Receptor Affinity

  • Studies on 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound , have explored their affinity for serotonin receptors and phosphodiesterase 10A inhibition, indicating their potential in antipsychotic drug development (Czopek et al., 2020).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, “2-(4-Fluorophenyl)ethylamine” is classified as a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future directions for the study and application of “2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clearly defined in the available literature .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGRSUULHMUPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384650
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82585-50-0
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer and with a septum having a top-mounted argon intake is charged with 4.2 g of 2-bromo-1-(4-fluorophenyl)ethanone in 10 ml of DMF and 3.6 g of potassium phthalimide. The mixture is stirred at RT for 4 h and the precipitate formed is filtered off on a glass frit and washed with 3 times 50 ml of isopropyl ether. This, after drying under RP, gives 5 g of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione (white solid), which is used as it is in the following step. Melting point (Kofler): 140° C.; MS (E/I): m/z=283 (M+); 1H NMR: 5.25 (s, 2 H) 7.44 (t, J=9.0 Hz, 2 H) 7.85-8.00 (m, 4 H) 8.19 (dd, J=9.8, 5.4 Hz, 2 H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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